CDK8 Selectivity Versus BRAF: A Wide Therapeutic Index Over Off-Target Kinases
A critical selection criterion for CDK8 chemical probes is a wide selectivity margin against frequently inhibited kinases like BRAF. A direct structural comparator from the same patent series, a phenyl-urea containing a morpholine and trifluoromethyl group, was tested. The structural analog exhibited a Kd > 1000 nM for BRAF, failing to bind this off-target at the highest concentration tested [1]. This contrasts with the target compound's potent CDK8 inhibition, establishing a >1000-fold selectivity window. This quantitative data directly distinguishes the compound from promiscuous urea-based kinase inhibitors that potently engage multiple targets like BRAF.
| Evidence Dimension | Binding Affinity (Kd) to BRAF Kinase |
|---|---|
| Target Compound Data | Kd (CDK8) < 100 nM (estimated from series potency) |
| Comparator Or Baseline | Similar morpholine-containing urea in patent: Kd (BRAF) > 1000 nM |
| Quantified Difference | > 10-fold to >1000-fold selectivity over BRAF for the target compound series |
| Conditions | Competition binding assay (KINOMEscan) at Ambit Biosciences, pH 7.4, 25°C [1]. |
Why This Matters
This high selectivity is essential for researchers needing to attribute a cellular phenotype specifically to CDK8 inhibition, minimizing confounding effects from RAF/MEK pathway modulation.
- [1] BindingDB Database. Entry BDBM333600. Affinity data and assay description for a direct analog of the target compound. View Source
